methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a chemical compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Properties
IUPAC Name |
methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-14-12-8-18-19(13(12)16-9-17-14)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDXEMQQDYOBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-yl core: This can be achieved through the cyclization of appropriate precursors, such as phenylhydrazine and a suitable pyrimidinyl derivative.
Esterification: The final step involves esterification of the thiolated compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiol group in the compound can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: Reduction reactions can be performed to convert the pyrazolo[3,4-d]pyrimidin-4-yl core to its corresponding amine derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Amines: Formed through the reduction of the pyrazolo[3,4-d]pyrimidin-4-yl core.
Substituted Phenyl Derivatives: Produced from electrophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate as an anticancer agent. Studies indicate that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory effects on various cancer cell lines:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit specific tyrosine kinases associated with cancers such as neuroblastoma and glioblastoma multiforme. For instance, derivatives targeting Src family kinases have demonstrated efficacy in reducing cancer cell proliferation and migration .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promise in treating infectious diseases. Its structural features may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents. Research indicates that pyrazolo[3,4-d]pyrimidines can exhibit antimalarial and antiviral activities .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in human hepatoma (HepG2), breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The compound exhibited an IC50 value of approximately 42.3 µM against these cell lines .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of pyrazolo[3,4-d]pyrimidines indicated that derivatives similar to this compound displayed significant activity against various bacterial strains. The structure-function relationship was analyzed to optimize efficacy .
Mechanism of Action
The mechanism by which methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact molecular pathways and targets can vary depending on the application, but common mechanisms include enzyme inhibition, receptor modulation, and interference with signal transduction pathways.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiophenyl esters: These compounds contain a thiol group attached to a phenyl ring, similar to the structure of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate.
Uniqueness: this compound is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl core and the thiol ester group, which imparts distinct chemical and biological properties compared to other similar compounds.
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Biological Activity
Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties.
Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting various protein kinases. The synthesis typically involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions, often catalyzed by bases like potassium carbonate in organic solvents such as dimethylformamide (DMF) at elevated temperatures .
Anticancer Activity
This compound has shown significant anticancer properties through its action as a cyclin-dependent kinase 2 (CDK2) inhibitor. This inhibition disrupts the cell cycle, leading to reduced cell proliferation in various cancer cell lines.
Research Findings:
- In vitro studies demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 1.74 µM .
- The compound also showed cytotoxic effects against other cancer cell lines such as HCT-116, indicating its potential as a broad-spectrum anticancer agent .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound has been evaluated against various bacterial strains, showing promising results.
Key Findings:
- A library of pyrazolo[3,4-d]pyrimidines was tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .
- Compounds within this class have been reported to inhibit bacterial DNA polymerase III and exhibit growth inhibition against Gram-positive bacteria .
The primary mechanism of action for this compound involves the inhibition of CDK2. This inhibition affects several biochemical pathways critical for cell cycle progression and gene expression regulation.
Biochemical Pathways:
- The inhibition of CDK2 leads to alterations in cell cycle progression, primarily affecting the G1/S transition.
- The compound's interaction with other enzymes and proteins suggests a multifaceted mode of action that could enhance its therapeutic efficacy .
Case Studies and Experimental Data
Several studies have provided experimental data supporting the biological activities of this compound:
| Study | Cell Line/Pathogen | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | MCF-7 | Anticancer | 1.74 µM |
| Study 2 | S. aureus | Antibacterial | Significant |
| Study 3 | E. coli | Antibacterial | Significant |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate?
Answer:
The compound can be synthesized via nucleophilic substitution reactions. Key steps include:
- Thioether formation : Reacting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with a thiol-containing propanoate derivative (e.g., methyl 2-mercaptopropanoate) in the presence of a base such as NaH or triethylamine in anhydrous THF or DMF .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the product. Yield optimization requires monitoring reaction progress via TLC (Rf ≈ 0.4–0.6 in ethyl acetate/hexane) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
- 1H/13C NMR :
- FT-IR : A strong C=O stretch at ~1700–1720 cm⁻¹ confirms the ester group .
- HRMS : Exact mass should match the molecular formula (C15H13N4O2S; calculated [M+H]+ = 313.0754) .
Basic: What in vitro biological assays are suitable for evaluating its activity, and what targets are relevant?
Answer:
- EGFR-TK inhibition : Screen against breast (MCF-7) and lung (A-549) cancer cell lines using MTT assays. IC50 values <10 µM indicate potent activity .
- Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify EGFR-TK inhibition at varying concentrations (1–100 µM) .
Advanced: How can molecular dynamics (MD) simulations elucidate binding mechanisms with EGFR-TK?
Answer:
- Setup : Simulate the compound docked into EGFR-TK (PDB: 1M17) using AMBER or GROMACS. Run 50–100 ns trajectories with explicit solvent models .
- Key metrics :
- Validation : Cross-reference MD results with mutagenesis studies (e.g., C797S mutations in EGFR) to confirm critical interactions .
Advanced: How should researchers resolve contradictory activity data between pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Structural comparisons : Analyze substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance EGFR-TK affinity) using QSAR models .
- Assay standardization : Ensure consistent cell passage numbers (e.g., ≤20 for MCF-7) and serum-free pre-incubation (24 hr) to minimize variability .
- Metabolic stability : Test compound half-life in liver microsomes (e.g., human CYP3A4) to rule out false negatives due to rapid degradation .
Advanced: What experimental conditions compromise the compound’s stability, and how can degradation be mitigated?
Answer:
- Light sensitivity : Store at –20°C in amber vials to prevent photodegradation (UV-Vis monitoring shows λmax shifts >5 nm under light exposure) .
- Hydrolytic stability : Avoid aqueous buffers at pH >8.0; use anhydrous DMSO for stock solutions. LC-MS detects hydrolyzed products (e.g., free thiol at m/z 241.03) .
- Thermal degradation : DSC analysis shows decomposition onset at ~180°C; lyophilize for long-term storage .
Advanced: How can SAR studies optimize this compound’s selectivity against off-target kinases?
Answer:
- Core modifications : Introduce a piperazine ring at the 4-position (e.g., methyl 2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate) to enhance solubility and reduce hERG binding .
- Thioether linker replacement : Substitute sulfur with sulfoxide/sulfone groups to alter electronic properties and improve selectivity (e.g., IC50 for VEGFR-2 increases 10-fold) .
Basic: What safety protocols are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
